![molecular formula C11H15N3O B3046355 2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide CAS No. 1232787-18-6](/img/structure/B3046355.png)
2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide
Overview
Description
“2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide” is a compound with the CAS Number: 1232787-18-6 and a molecular weight of 205.26 . It is a powder at room temperature .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines, which could be relevant to the synthesis of this compound . The procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H15N3O/c12-10-2-1-8-3-4-14(7-11(13)15)6-9(8)5-10/h1-2,5H,3-4,6-7,12H2,(H2,13,15) . The key to this InChI code is PWEZOLJTRPCRSB-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is likely to be involved in hydroaminoalkylation reactions . These reactions are a 100% atom efficient way to form new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 205.26 .Scientific Research Applications
Antibacterial Activity
Some THIQ analogs, including our compound of interest, have demonstrated antibacterial effects. For instance, a novel compound called (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline exhibited antibacterial properties against various pathogenic bacterial strains . Further exploration of this field could lead to new antimicrobial agents.
Antiviral Activity
Although more research is needed, THIQ-based compounds have shown promise as antiviral agents. For example, indolyl and oxochromenyl xanthenone derivatives were evaluated for their anti-HIV-1 activity . Investigating their potential against other viruses could yield valuable insights.
Plant Protection and Agriculture
While not directly related to human health, THIQ derivatives have applications in agriculture. Amino-1,2,4-triazoles (a related class) are used in plant protection products. These compounds enhance crop yield, protect against pests, and improve overall plant health .
Mechanism of Action
While the specific mechanism of action for “2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide” is not mentioned in the search results, it’s worth noting that 1,2,3,4-tetrahydroquinoline analogs have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Future Directions
The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
properties
IUPAC Name |
2-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-2-1-8-3-4-14(7-11(13)15)6-9(8)5-10/h1-2,5H,3-4,6-7,12H2,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEZOLJTRPCRSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)N)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725745 | |
Record name | 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide | |
CAS RN |
1232787-18-6 | |
Record name | 2-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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